2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one
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Description
2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one is a useful research compound. Its molecular formula is C17H14Cl3NO3S and its molecular weight is 418.71. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
This compound has been studied for its use in fluorescent molecular probes. Specifically, it exhibits strong solvent-dependent fluorescence, which is useful in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Reaction Studies and Chemical Synthesis
Research has been conducted on the reactions of N-(p-Chlorosulfonylphenyl)maleimide, involving the synthesis of various compounds, including those with structures similar to the given compound (Cremlyn & Nunes, 1987). Additionally, studies on chlorohydroxybenzenesulfonyl derivatives, which are of interest for potential herbicide applications, have also been conducted (Cremlyn & Cronje, 1979).
Spectral and Luminescence Properties
The spectral and luminescence properties of compounds containing a dimethylamino group and sulfonyl group have been a subject of study, demonstrating their potential applications in various fields (Fedyunyaeva & Shershukov, 1993).
Chemiluminescence Research
The compound has been studied in the context of chemiluminescence, particularly in the synthesis of sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence (Watanabe et al., 2010).
Synthesis of Novel Compounds
Research also includes the synthesis of novel compounds incorporating the sulfonyl group, which are relevant for various applications including material science (Chhakra et al., 2019).
Sulfonation and Sulfation Studies
The compound has been included in studies focusing on sulfonation and sulfation reactions, which are fundamental in organic chemistry and industrial applications (Wit & Cerfontain, 2010).
Liquid Chromatography Applications
Its derivatives have been explored as derivatization reagents in liquid chromatography, enhancing the detection capabilities of chromatographic methods (Kou et al., 1995).
Catalytic Applications
The compound has been part of studies involving catalysis, such as in the synthesis of sulfonated poly(aryl ether sulfone)s with fluorenyl groups for fuel-cell applications (Bae et al., 2009).
Crystal Structure Analysis
The crystal structure of the compound has been analyzed, providing insights into its molecular geometry and interactions (Bappalige et al., 2009).
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO3S/c1-21(2)10-16(17(22)14-8-5-12(19)9-15(14)20)25(23,24)13-6-3-11(18)4-7-13/h3-10H,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDCBHDXKHLXJF-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=C(C=C(C=C1)Cl)Cl)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.